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molecular formula C10H13NO B1279989 1-(2-Aminophenyl)-2-methylpropan-1-one CAS No. 27309-55-3

1-(2-Aminophenyl)-2-methylpropan-1-one

Cat. No. B1279989
M. Wt: 163.22 g/mol
InChI Key: ZBORFQJDYSRFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291452B1

Procedure details

To a suspension of magnesium turnings (7.53 g) in dry ether (100 ml) was added dropwise a solution of isopropyl bromide (36.87 g) in dry ether (50 ml) at reflux temperature for 1 hour. The mixture was heated at the same temperature for 1 hour and then allowed to cool to 5˜10° C. in an ice bath. To the mixture was added dropwise a solution of 2-aminobenzonitrile (11.81 g) in dry tetrahydrofuran (100 ml) at the same temperature for 1 hour. The mixture was stirred additionally 1 hour and then heated under reflux for 3 hours. The reaction mixture was allowed to cool to 5˜10° C. in an ice bath. A 3N aqueous hydrochloric acid was added dropwise to the mixture for 1 hour and then heated under reflux for 3 hours. The resultant mixture was concentrated in vacuo to remove the organic solvent. The residue was extracted with chloroform (2×300 ml). The extracts were combined and washed with a brine (2×100 ml). Dryness over magnesium sulfate and evaporation gave a crude product. The product was purified by column chromatography on silica gel with chloroform. The fractions containing the desired product were combined and evaporated in vacuo to afford a pure 2-isopropylcarbonylaniline (15.35 g) as a colorless oil.
Quantity
7.53 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
36.87 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
11.81 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[CH:2](Br)([CH3:4])[CH3:3].[NH2:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[C:9]#N.Cl.CC[O:18]CC>O1CCCC1>[CH:2]([C:9]([C:8]1[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=1[NH2:6])=[O:18])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
7.53 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
36.87 g
Type
reactant
Smiles
C(C)(C)Br
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
11.81 g
Type
reactant
Smiles
NC1=C(C#N)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred additionally 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at the same temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 5˜10° C. in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 5˜10° C. in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The resultant mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the organic solvent
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with chloroform (2×300 ml)
WASH
Type
WASH
Details
washed with a brine (2×100 ml)
CUSTOM
Type
CUSTOM
Details
Dryness over magnesium sulfate and evaporation
CUSTOM
Type
CUSTOM
Details
gave a crude product
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica gel with chloroform
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C(=O)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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